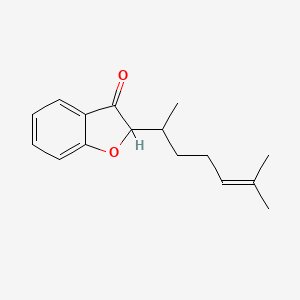
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is an organic compound with a complex structure that includes a benzofuranone core and a dimethylhexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the benzofuranone core through electrophilic aromatic substitution reactions. The dimethylhexenyl side chain is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Cyclohexene: A hydrocarbon with limited practical applications but useful in organic synthesis.
Uniqueness
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of a benzofuranone core and a dimethylhexenyl side chain sets it apart from other similar compounds.
Properties
| 646522-88-5 | |
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
InChI Key |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



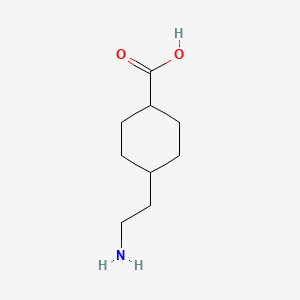
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/no-structure.png)
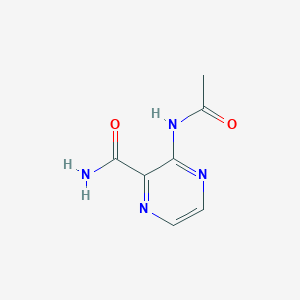
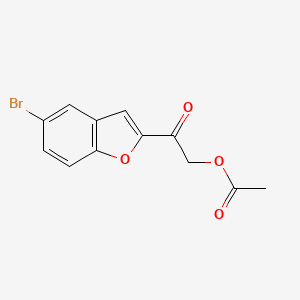
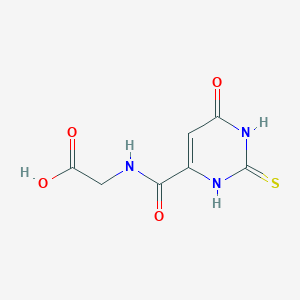
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
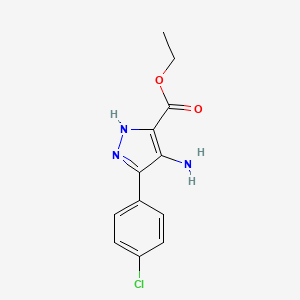
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
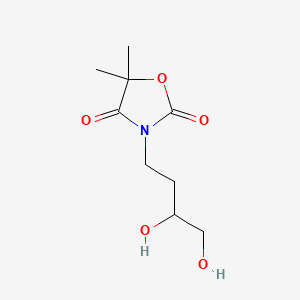
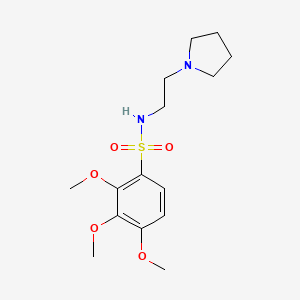
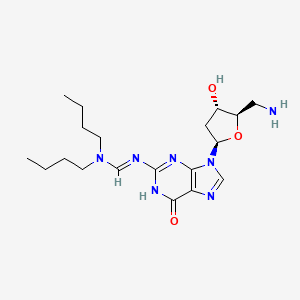
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
